Product packaging for Methyl 4-cyanocyclohex-3-ene-1-carboxylate(Cat. No.:CAS No. 20594-59-6)

Methyl 4-cyanocyclohex-3-ene-1-carboxylate

Cat. No.: B13975994
CAS No.: 20594-59-6
M. Wt: 165.19 g/mol
InChI Key: NNRWOMUMOQAUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Functionalized Cyclohexene (B86901) Systems in Contemporary Organic Chemistry

Functionalized cyclohexene systems are six-membered carbocyclic rings containing at least one double bond and bearing various substituent groups. These structures are of paramount importance in modern organic chemistry because they form the core framework of numerous natural products, pharmaceuticals, and other bioactive compounds. nih.govbeilstein-journals.orgfastercapital.com The prevalence of the cyclohexene motif in molecules of biological significance has driven the development of diverse synthetic strategies to access these structures with high efficiency and stereocontrol. nih.gov

The synthesis of highly functionalized cyclohexanes and cyclohexenes is a significant challenge, as the creation of multiple adjacent stereogenic centers can lead to a large number of possible stereoisomers. nih.gov Consequently, a substantial area of research is dedicated to the development of stereoselective methods, such as organocatalytic domino reactions and transition-metal-catalyzed cycloadditions, to control the precise three-dimensional arrangement of atoms in these cyclic systems. nih.govnih.gov The ability to synthesize these complex molecular frameworks from simple, readily available precursors is a key goal in synthetic organic chemistry. nih.gov

Strategic Importance of the Compound as a Versatile Synthetic Building Block

The strategic importance of Methyl 4-cyanocyclohex-3-ene-1-carboxylate lies in its utility as a versatile synthetic intermediate, primarily formed through the Diels-Alder reaction. This [4+2] cycloaddition is one of the most powerful reactions in organic chemistry for forming six-membered rings. rsc.org

Historically, the synthesis of this compound was reported as the Diels-Alder adduct of trans-1-cyano-1,3-butadiene (the diene) and methyl acrylate (B77674) (the dienophile). acs.orgacs.org When these reactants are heated together, they form this compound, although the dimerization of the cyanobutadiene (B14615423) can occur as a competing reaction. acs.org

Interactive Data Table: Diels-Alder Synthesis of this compound
Reactant 1 (Diene)Reactant 2 (Dienophile)ProductConditionsReported YieldReference
trans-1-Cyano-1,3-butadieneMethyl acrylateThis compoundHeated at 50°C for five days19% acs.org

Beyond its synthesis, the compound serves as a valuable precursor to pharmaceutically important molecules. A significant application is its role in the synthesis of Tranexamic acid, an antifibrinolytic agent. derpharmachemica.comepa.govchemicalbook.com The synthetic route involves the saponification of the methyl ester group in this compound to the corresponding carboxylic acid (4-cyanocyclohex-3-ene-1-carboxylic acid). derpharmachemica.comepa.gov This intermediate then undergoes reductive amination, typically using a catalyst like Raney nickel in the presence of ammonia, followed by further hydrogenation to yield a mixture of isomers of 4-aminomethylcyclohexane-1-carboxylic acid, from which the desired trans-isomer (Tranexamic acid) is isolated. derpharmachemica.comepa.govgoogle.com

Interactive Data Table: Physicochemical Properties
PropertyValueSource
CAS Number 20594-59-6 chemspider.comchemicalbook.com
Molecular Formula C₉H₁₁NO₂ chemspider.com
Molecular Weight 165.19 g/mol chemicalbook.com
IUPAC Name This compound chemspider.com
Synonyms 3-Cyclohexene-1-carboxylic acid, 4-cyano-, methyl ester

Overview of Key Research Avenues and Methodological Challenges in its Chemistry

Current research involving structures related to this compound is focused on the development of new, efficient, and highly stereoselective synthetic methods. The demand for enantiomerically pure, complex molecules for pharmaceutical applications drives innovation in this area. nih.gov One major research avenue is the use of organocatalysis to construct highly substituted cyclohexene rings with precise control over the stereochemistry. nih.gov These methods aim to generate multiple stereocenters in a single, one-pot operation, which is more efficient and economical. nih.gov

The primary methodological challenge in the synthesis of this compound and its derivatives is achieving high selectivity. The Diels-Alder reaction between an unsymmetrical diene (like 1-cyano-1,3-butadiene) and an unsymmetrical dienophile (like methyl acrylate) can theoretically yield multiple regioisomeric and stereoisomeric products. rsc.org Controlling the ortho/meta regioselectivity and the endo/exo stereoselectivity is a fundamental challenge in cycloaddition chemistry. rsc.org While early work reported the formation of a single product, modern analytical techniques and theoretical studies provide deeper insight into the complexities of these reactions. acs.org Furthermore, side reactions such as the dimerization of the diene can lower the yield of the desired cycloaddition product, presenting another synthetic hurdle. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B13975994 Methyl 4-cyanocyclohex-3-ene-1-carboxylate CAS No. 20594-59-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20594-59-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 4-cyanocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2,8H,3-5H2,1H3

InChI Key

NNRWOMUMOQAUAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=CC1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 Cyanocyclohex 3 Ene 1 Carboxylate and Its Analogues

Stereoselective and Regioselective Routes to the Cyclohexene (B86901) Core

The construction of the cyclohexene ring with specific spatial arrangements of substituents (stereoselectivity) and at defined positions (regioselectivity) is a fundamental challenge in organic synthesis. acs.org Achieving this control is crucial for accessing biologically active molecules and complex natural products. beilstein-journals.org

Asymmetric Synthesis Approaches, Including Diels-Alder Reactions

Asymmetric synthesis is critical for producing enantiomerically pure compounds. The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful and widely used methods for constructing six-membered rings. masterorganicchemistry.com In its asymmetric variant, chiral catalysts or auxiliaries are employed to control the facial selectivity of the reaction between a diene and a dienophile, yielding a specific enantiomer of the cyclohexene product.

The reaction's rate and selectivity are significantly influenced by the electronic properties of the reactants; electron-donating groups on the diene and electron-withdrawing groups (like the nitrile and carboxylate in the target molecule's precursors) on the dienophile generally accelerate the reaction. masterorganicchemistry.com The formation of the core structure of Methyl 4-cyanocyclohex-3-ene-1-carboxylate can be envisioned through the reaction of a 1,3-diene with a substituted alkene (dienophile).

Table 1: Representative Diels-Alder Components for Cyclohexene Core Synthesis

Diene Dienophile Catalyst/Condition Outcome
1,3-Butadiene Methyl 2-cyanoacrylate Lewis Acid (e.g., TiCl₄) Forms the basic cyanocyclohexene carboxylate backbone.
Isoprene Acrylonitrile (B1666552) Chiral Oxazaborolidine Catalyst Enantioselective formation of a substituted cyclohexene nitrile.
Danishefsky's diene Methyl acrylate (B77674) Thermal or Lewis Acid Synthesis of a functionalized cyclohexenone precursor.

Diastereoselective Control in Ring Formation and Functionalization

Diastereoselective control involves managing the relative stereochemistry of multiple chiral centers within a molecule. This is often achieved through cascade reactions where a single event triggers a sequence of bond-forming steps, establishing several stereocenters in a predictable manner. A notable strategy is the cascade inter–intramolecular double Michael addition. beilstein-journals.org

For instance, the reaction of precursors like curcumins with arylidenemalonates, often catalyzed by a simple base, can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org The stereochemical outcome is dictated by the formation of the most stable intermediate enolate after the initial Michael addition, which then guides the subsequent intramolecular cyclization. Further functionalization of such highly substituted rings, for example through nucleophilic ring-opening of a cyclohexene oxide intermediate, must also be controlled. nih.gov The regioselectivity of such openings is governed by the Fürst-Plattner rule, which favors a reaction pathway proceeding through a stable chair-like transition state. nih.gov

Table 2: Diastereoselective Cascade Reaction Example

Reactant 1 Reactant 2 Catalyst Key Intermediate Product Stereochemistry
Curcumin analogue Arylidenemalonate Aqueous KOH, TBAB Thermodynamically stable enolate Complete diastereoselectivity, trans-substituents

Catalytic Synthesis Strategies

Catalysis offers efficient and selective routes to complex molecules by lowering the activation energy of reactions. Organocatalysis, biocatalysis, and transition metal catalysis have all emerged as powerful tools for the synthesis of functionalized cyclohexenes.

Organocatalytic and Biocatalytic Methods

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral analogues of squaramides, ureas, and thioureas have proven to be effective hydrogen-bonding catalysts for the formation of chiral cyclic molecules. researchgate.net Highly stereoselective one-pot procedures involving an enantioselective Michael addition promoted by an amino-squaramide catalyst can provide efficient access to fully substituted cyclohexanes with multiple contiguous stereocenters in high yields and excellent stereoselectivities (>30:1 dr and 96-99% ee). nih.govnih.gov

Biocatalysis leverages the high efficiency and exquisite selectivity of enzymes. acs.org Enzymes such as 4-oxaloacetate tautomerase (4-OT) have been engineered to catalyze remarkable multi-component cascade reactions, creating up to three new C-C bonds in a single operation to form densely functionalized cyclohexenes. nih.gov Similarly, imine reductases (IREDs) are versatile biocatalysts for the synthesis of chiral amines and can be applied in chemo-enzymatic cascades. nih.gov

Table 3: Comparison of Organocatalytic and Biocatalytic Approaches

Approach Catalyst Example Reaction Type Key Advantages
Organocatalysis Chiral Squaramide Michael-Michael-Addition Sequence High stereoselectivity, operational simplicity, metal-free. nih.gov
Biocatalysis 4-OT Enzyme Variant Three-Component Cyclization Cascade High efficiency, exquisite chemo- and stereoselectivity, green chemistry. nih.gov

Transition Metal-Catalyzed Processes

Transition metals are widely used to catalyze a vast array of organic transformations. Iridium(I) catalysts, for example, can facilitate a tandem acceptorless dehydrogenation- nih.govnih.gov-hydride shift cascade. This method provides access to a wide range of highly functionalized acyl-cyclohexenes with high levels of regiocontrol, producing only water and hydrogen gas as byproducts. acs.org

Palladium-catalyzed cross-coupling reactions are also instrumental in modern synthesis. For example, the Negishi reaction, which couples an organozinc compound with an organohalide, has been a key transformation in the synthesis of complex molecules containing substituted ring systems. mdpi.com Such methods can be used to introduce key functional groups onto a pre-formed cyclohexene core.

Table 4: Examples of Transition Metal-Catalyzed Cyclohexene Synthesis

Metal Catalyst Ligand Reaction Type Product Type
Iridium(I) CataCXium A (phosphine) Tandem Dehydrogenation-Hydride Shift Acyl-cyclohexenes acs.org
Palladium(0) Phosphine-based Negishi Cross-Coupling Functionalized aromatic/cyclic systems mdpi.com
Ruthenium Grubbs' Catalyst Ring-Closing Metathesis Cycloalkenes nih.gov

Chemo-Enzymatic Synthesis of Functionalized Cyclohexenes

Chemo-enzymatic synthesis integrates chemical and enzymatic steps to leverage the advantages of both approaches. This strategy is particularly powerful for transforming renewable resources into valuable chemical products. nih.gov Complex enzyme cascades can be engineered within whole-cell systems (e.g., E. coli) and combined with organometallic catalysts in a one-pot reaction.

A notable example is the production of cycloalkenes from oleic acid. This process involves a multi-step enzyme cascade (hydration, oxidation, hydrolysis, decarboxylation) followed by a chemical ring-closing metathesis step catalyzed by a ruthenium complex. nih.govresearchgate.net This compartmentalization of the biocatalyst within the cell protects it from the potentially deactivating chemical catalyst, allowing for a concurrent cascade that would otherwise be incompatible. nih.gov This highlights a sustainable pathway to cyclohexene cores from bio-based feedstocks.

Table 5: Chemo-Enzymatic Cascade for Cyclohexene Production

Stage Catalyst Type Transformation Substrate/Intermediate
1. Enzymatic Cascade Whole-cell (E. coli) Hydration, oxidation, hydrolysis, decarboxylation Oleic Acid
2. Chemical Catalysis Ruthenium Metathesis Catalyst (e.g., Grubbs') Ring-Closing Metathesis Diene intermediate from enzymatic cascade
Final Product - - Cyclohexene nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of cyclic nitrile compounds, this involves a focus on maximizing atom economy, minimizing waste, utilizing renewable resources, and employing safer reaction conditions. The application of these principles is not only environmentally responsible but also leads to more efficient and economically viable manufacturing processes.

Solvent-Free and Atom-Economical Transformations

A cornerstone of green synthetic strategy is the maximization of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com The primary route to the cyclohexene core of this compound is the Diels-Alder reaction, a [4+2] cycloaddition that is celebrated for its exceptional atom economy. slideshare.netpraxilabs.com In its ideal form, this reaction incorporates all atoms from the diene and the dienophile into the final six-membered ring product, achieving a theoretical 100% atom economy. jocpr.comnih.gov

The elimination of volatile organic compounds (VOCs) as reaction solvents is another key objective of green chemistry. Solvent-free, or "neat," reactions offer significant environmental benefits by cutting down on hazardous waste and simplifying product purification. truman.edu Many Diels-Alder reactions can be performed without a solvent, often by heating a mixture of the neat reactants. truman.educmu.edu These solid-state or melt-phase reactions can proceed much faster and more efficiently than their solvent-based counterparts, as the high concentration of reactants accelerates the reaction rate. truman.edu

The following table compares a traditional solvent-based Diels-Alder reaction with a solvent-free approach for a similar transformation.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Diels-Alder Reaction

Feature Traditional Method (in Xylene) Solvent-Free ("Neat") Method Green Advantage of Solvent-Free Method
Solvent Used Xylenes None Elimination of VOCs and associated hazards. truman.edu
Reaction Time Several hours ~15-30 minutes Increased process efficiency and reduced energy consumption. truman.edu
Waste Generation Significant solvent waste requiring disposal Minimal Drastic reduction in hazardous waste (high E-Factor). mdpi.com
Atom Economy ~100% (inherent to reaction) ~100% (inherent to reaction) Both methods are highly atom-economical. jocpr.com

| Workup | Often requires extensive purification to remove solvent | Simple filtration and washing | Simplified process, less energy and material for purification. truman.edu |

This approach exemplifies an efficient and environmentally benign strategy for constructing complex cyclic molecules, directly applicable to the synthesis of this compound and its analogues. mdpi.com

Renewable Feedstock Utilization Considerations

A truly sustainable synthesis must consider the origin of its starting materials. The traditional chemical industry relies heavily on petrochemical feedstocks, which are finite and contribute to environmental volatility. nrel.gov Green chemistry promotes a shift toward renewable feedstocks, such as biomass, for the production of essential chemical building blocks. semanticscholar.org For the synthesis of this compound, this involves developing bio-based routes to its precursors, primarily acrylonitrile and a suitable diene ester like methyl acrylate.

Renewable Acrylonitrile Production: Acrylonitrile (ACN) is a critical commodity chemical traditionally produced via the Sohio process, which uses petroleum-derived propylene (B89431). wisc.edu Researchers have developed alternative pathways that utilize renewable resources like sugars, glycerol, or lactic acid. wisc.edunih.gov One promising method involves the conversion of 3-hydroxypropionic acid (3-HP), which can be produced from the fermentation of sugars, into acrylonitrile. globalspec.com This bio-catalytic hybrid process can achieve molar yields of up to 98%, surpassing the ~80-83% yields of the conventional propylene route and eliminating the production of toxic hydrogen cyanide as a byproduct. nrel.govwisc.eduglobalspec.com

Table 2: Comparison of Acrylonitrile (ACN) Production Pathways

Feature Conventional Sohio Process Renewable 3-HP Process
Primary Feedstock Propylene (from petroleum) Sugars/Biomass (e.g., agricultural waste) globalspec.com
Key Intermediate N/A 3-hydroxypropionic acid (3-HP) nrel.gov
Typical Molar Yield ~80–83% wisc.edu Up to 98% nrel.gov
Primary Byproduct Hydrogen Cyanide (toxic) Water nrel.gov

| Sustainability | Relies on finite fossil fuels wisc.edu | Utilizes renewable resources, potentially carbon-neutral |

Renewable Acrylate Monomers: The methyl carboxylate portion of the target molecule originates from an acrylate monomer. Methyl acrylate is industrially produced by the esterification of acrylic acid with methanol. wikipedia.org Both of these precursors can be sourced from renewable feedstocks. Methanol can be produced from biomass gasification, while significant research has focused on bio-based routes to acrylic acid and its derivatives, such as methacrylic acid. semanticscholar.org For instance, methacrylic acid can be synthesized from glucose via fermentation to produce intermediates like citramalic acid, which is then catalytically converted to the final product. acs.org Other routes explore the use of bioisobutanol as a starting material. techconnect.org The development of these "drop-in" replacements allows for the integration of renewable materials into existing chemical manufacturing frameworks. semanticscholar.org

By combining atom-economical, solvent-free reactions with precursors derived from renewable biomass, the synthesis of this compound can align closely with the core tenets of green and sustainable chemistry.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Cyanocyclohex 3 Ene 1 Carboxylate

Reactivity Profile of the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in the cyclohexene ring is a site of electron density, making it susceptible to attack by electrophiles and a participant in pericyclic reactions. Its reactivity is influenced by the electronic effects of the attached cyano and ester groups.

The synthesis of the methyl 4-cyanocyclohex-3-ene-1-carboxylate scaffold is itself a classic example of a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. libretexts.orgmasterorganicchemistry.com In this type of reaction, a conjugated diene reacts with an alkene, referred to as a dienophile, to form a six-membered ring. masterorganicchemistry.compraxilabs.com The reaction proceeds in a single, concerted step through a cyclic transition state, forming two new carbon-carbon sigma bonds and a new pi bond. libretexts.org For the formation of this compound, a suitable diene would react with a dienophile containing cyano and methyl ester groups. The rate and efficiency of Diels-Alder reactions are enhanced when the dienophile is substituted with electron-withdrawing groups, such as the nitrile (CN) and ester (COOR) groups present in this molecule. masterorganicchemistry.com

The double bond within the synthesized cyclohexene ring can undergo further electrophilic addition reactions. In these reactions, an electrophile is initially attacked by the pi electrons of the double bond. libretexts.orglibretexts.org This typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to yield the addition product. libretexts.org Common electrophiles include hydrogen halides (HX), where the acidic proton is attacked by the alkene, followed by nucleophilic attack of the halide ion on the resulting carbocation. libretexts.orglibretexts.org The stability of the intermediate carbocation plays a crucial role in the reaction's regioselectivity.

Reaction Type Reagents Product Type Mechanism
Diels-AlderConjugated Diene + DienophileSubstituted Cyclohexene[4+2] Cycloaddition
Electrophilic AdditionHBr, HCl, HIAlkyl HalideCarbocation Intermediate

The double bond of the cyclohexene ring can be saturated through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. google.com Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), or nickel are commonly employed for this transformation. google.comgoogle.com The reaction typically proceeds to give the corresponding saturated cycloalkane, in this case, Methyl 4-cyanocyclohexanecarboxylate. nih.gov For instance, the reduction of related keto-esters has been achieved by hydrogenating with heavy metal catalysts like platinum dioxide or palladium hydroxide (B78521). google.com

Conversely, the cyclohexene ring can be aromatized through dehydrogenation, which involves the removal of hydrogen to form a benzene (B151609) ring. This transformation creates a more stable aromatic system and is a key method for synthesizing substituted aromatic compounds. google.com The process requires a dehydrogenation catalyst and often elevated temperatures or the presence of an oxidant. google.com Dehydrogenation of this compound would yield Methyl 4-cyanobenzoate. chemicalbook.comnih.gov

Transformation Catalyst Typical Conditions Product
HydrogenationPd/C, PtO₂, NiH₂ gas, pressureMethyl 4-cyanocyclohexanecarboxylate
DehydrogenationPd/C, Pt, NiHigh temperature, +/- oxidantMethyl 4-cyanobenzoate

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, and reduction to primary amines.

The hydrolysis of the nitrile group can be catalyzed by either acid or base to yield a carboxylic acid. Under aqueous basic conditions, such as with sodium hydroxide (NaOH), the hydroxide ion attacks the electrophilic carbon of the nitrile. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. Acidification in a separate workup step then produces the carboxylic acid.

Amidation involves the conversion of the nitrile group into an amide. This can be viewed as a partial hydrolysis, as the amide is an intermediate in the full hydrolysis to a carboxylic acid. Direct conversion of a carboxylic acid (formed from nitrile hydrolysis) to an amide can be achieved using coupling agents that activate the carboxyl group for attack by an amine. google.comresearchgate.net Alternatively, direct amidation of the ester functionality is also a possible pathway under certain conditions. mdpi.com

Reaction Reagents Intermediate Final Product (after workup)
Basic Hydrolysis1. NaOH(aq), ΔCarboxamide4-Carboxycyclohex-3-ene-1-carboxylic acid methyl ester
Acid Hydrolysis1. H₃O⁺, ΔCarboxamide4-Carboxycyclohex-3-ene-1-carboxylic acid methyl ester
Amidation (from acid)1. Coupling Agent 2. Amine (R-NH₂)Activated Carboxylic AcidMethyl 4-(aminocarbonyl)cyclohex-3-ene-1-carboxylate

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. youtube.com Catalytic hydrogenation with catalysts such as Raney nickel or platinum in the presence of hydrogen gas is another effective method. organic-chemistry.org The reduction of the related saturated compound, 4-cyanocyclohexane-1-carboxylic acid, is a key step in the synthesis of the antiplasmin drug tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid). google.com This highlights the synthetic utility of reducing the cyano group in this class of molecules. The resulting primary amine can be further functionalized through reactions such as alkylation or acylation.

Reducing Agent Reaction Conditions Product
Lithium Aluminum Hydride (LiAlH₄)1. THF or Et₂O 2. H₂O workupMethyl 4-(aminomethyl)cyclohex-3-ene-1-carboxylate
Catalytic Hydrogenation (H₂/Catalyst)Raney Ni, PtO₂, H₂ pressure, solvent (e.g., alcohol)Methyl 4-(aminomethyl)cyclohex-3-ene-1-carboxylate

Reactions at the Ester Functionality

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution reactions. The most common transformations are hydrolysis to a carboxylic acid and transesterification to a different ester.

Base-catalyzed hydrolysis, also known as saponification, involves reacting the ester with a strong base like sodium hydroxide or potassium hydroxide. google.com This reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and not susceptible to attack by the alcohol byproduct. Subsequent acidification is required to protonate the carboxylate and yield the free carboxylic acid. mnstate.edu

Transesterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would produce the corresponding ethyl ester. masterorganicchemistry.com

Reaction Reagents Catalyst Product (after workup if needed)
Saponification (Hydrolysis)NaOH or KOH in H₂O/alcoholBase (stoichiometric)4-Cyanocyclohex-3-ene-1-carboxylic acid
TransesterificationAlcohol (R'-OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOR')Alkyl 4-cyanocyclohex-3-ene-1-carboxylate

Transesterification and Saponification

The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably transesterification and saponification.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In an acidic medium, the catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by another alcohol (e.g., ethanol). masterorganicchemistry.com Under basic conditions, a strong base like sodium ethoxide acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the methoxide (B1231860) ion. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. wikipedia.org

Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt and an alcohol. wikipedia.orglibretexts.org This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the strong base, forming a resonance-stabilized carboxylate anion. youtube.com For this compound, treatment with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), would yield sodium 4-cyanocyclohex-3-ene-1-carboxylate and methanol. wikipedia.org

ReactionTypical ReagentsProductConditions
TransesterificationR'OH (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Ethyl 4-cyanocyclohex-3-ene-1-carboxylateAcidic
TransesterificationR'O⁻Na⁺ (e.g., Sodium Ethoxide), R'OHEthyl 4-cyanocyclohex-3-ene-1-carboxylateBasic
SaponificationNaOH(aq), H₂OSodium 4-cyanocyclohex-3-ene-1-carboxylateBasic

Reduction of the Ester Group to Alcohols

The ester group of this compound can be reduced to a primary alcohol, (4-cyanocyclohex-3-en-1-yl)methanol. This transformation requires a strong reducing agent due to the relatively low reactivity of esters compared to aldehydes or ketones. quora.com

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. libretexts.orglibretexts.org The reaction proceeds via two successive additions of a hydride ion (H⁻) from the AlH₄⁻ complex. The first hydride attack results in a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide. chemistrysteps.com A subsequent aqueous workup protonates the alkoxide to yield the final primary alcohol. chemistrysteps.com

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not a powerful enough reducing agent to reduce esters to alcohols under standard conditions. quora.comlibretexts.org Its lower reactivity makes it a more selective reagent, typically used for the reduction of aldehydes and ketones. libretexts.org Therefore, to convert this compound to its corresponding alcohol, LiAlH₄ is necessary.

Reducing AgentReactivity with EsterProduct
Lithium Aluminum Hydride (LiAlH₄)Strong / Reactive(4-cyanocyclohex-3-en-1-yl)methanol
Sodium Borohydride (NaBH₄)Weak / Generally UnreactiveNo reaction (or very slow)

Studies on Rearrangement Reactions

The cyclohexene scaffold of this compound is a substrate for various rearrangement reactions, particularly when subjected to electrophilic addition across the double bond. Studies on analogous cyclohex-3-ene-1-carboxamide (B1296590) derivatives have revealed that reactions such as bromination and epoxidation can lead to unexpected and structurally interesting bicyclic products. acs.org

For instance, the epoxidation of a related 6-(hydroxymethyl)cyclohex-3-ene-1-carboxamide with meta-chloroperoxybenzoic acid (m-CPBA) did not simply yield the expected epoxide. Instead, it resulted in the formation of a bicyclic epoxy lactone. acs.org This outcome suggests an intramolecular rearrangement where the neighboring amide and hydroxymethyl groups participate in the reaction cascade following the initial epoxidation of the double bond.

Similarly, bromination of these carboxamide derivatives also produced rearranged bicyclic lactone compounds. acs.org These transformations highlight the role of neighboring functional groups in directing the reaction pathway away from simple addition and towards more complex molecular architectures. Although these specific studies were performed on carboxamides, the underlying principles of neighboring group participation and intramolecular cyclization are highly relevant to the reactivity of this compound, especially if the ester group is first reduced to a hydroxymethyl group as described in section 3.3.2.

Stereochemical Outcomes and Diastereomeric Control in Reactions

The stereochemical outcome of reactions involving the cyclohexene ring is a critical aspect of its chemistry. The synthesis of substituted cyclohexanes often yields multiple stereoisomers, and achieving control over the relative and absolute stereochemistry is a significant synthetic challenge. Reactions on this compound can generate new stereocenters, leading to diastereomeric products.

Research into the synthesis of highly functionalized cyclohexanes has demonstrated that cascade reactions, such as sequential Michael additions, can proceed with high diastereoselectivity. beilstein-journals.org For example, the reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base has been shown to produce multisubstituted cyclohexanes with excellent diastereoselectivity, forming only one pair of enantiomers out of a possible sixteen stereoisomers. nih.gov The stereochemical outcome is dictated by the sterically and electronically favored transition states during the intramolecular cyclization step. nih.gov

The choice of catalysts and reaction conditions plays a pivotal role in directing the stereochemistry. In asymmetric synthesis, chiral catalysts are employed to favor the formation of one enantiomer over the other. For instance, bifunctional squaramides have been used as powerful hydrogen-bonding catalysts to promote asymmetric reactions that construct complex chiral molecules, including functionalized cyclopentenes. researchgate.net These principles of stereocontrol are applicable to reactions involving this compound, where the facial selectivity of attack on the double bond or the stereochemistry of subsequent cyclizations can be influenced by appropriate reagents and catalysts to achieve desired diastereomeric outcomes.

Computational and Theoretical Chemistry Studies of the Compound

Quantum Mechanical Calculations of Electronic Structure and Reactivity Parameters

No specific studies detailing quantum mechanical calculations to determine the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or global reactivity descriptors (such as hardness, softness, and electronegativity) for Methyl 4-cyanocyclohex-3-ene-1-carboxylate could be identified in the public domain.

Reaction Pathway Elucidation and Transition State Modeling

While the molecule is used in chemical synthesis, computational studies elucidating the mechanisms, identifying transition states, and calculating activation energies for its reactions, such as Diels-Alder cycloadditions or other transformations, have not been reported in scientific literature.

Molecular Dynamics Simulations to Understand Dynamic Behavior

No molecular dynamics simulation studies on this compound are present in the reviewed literature. Such studies would provide insights into the compound's behavior in different solvent environments and its intramolecular motions over time.

Structure-Reactivity Relationship Predictions

Predictive studies, such as Quantitative Structure-Activity Relationship (QSAR) models, that correlate the structural features of this compound with its reactivity are not available.

Advanced Analytical Methodologies for Structural Elucidation of Derivatives and Mechanistic Studies

High-Resolution Spectroscopic Techniques for Complex Structure Confirmation

High-resolution spectroscopy is indispensable for the unambiguous confirmation of complex molecular structures derived from Methyl 4-cyanocyclohex-3-ene-1-carboxylate. These methods offer precise information on the atomic composition and three-dimensional arrangement of atoms within a molecule.

While one-dimensional (1D) NMR provides initial data on the chemical environment of protons (¹H) and carbons (¹³C), complex derivatives of this compound necessitate the use of advanced two-dimensional (2D) NMR pulse sequences for complete structural assignment. strath.ac.ukipb.pt These experiments correlate nuclear spins through chemical bonds or space, resolving ambiguities that arise from signal overlap in 1D spectra. ipb.pt

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of this compound, COSY would reveal the connectivity of all protons within the cyclohexene (B86901) ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique definitively assigns each proton to its corresponding carbon atom in the molecule's backbone.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment maps long-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and piecing together different molecular fragments. For instance, an HMBC spectrum would show correlations from the methyl ester protons to the carbonyl carbon and from the protons adjacent to the nitrile group to the nitrile carbon.

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a continuous spin system, not just those that are directly coupled. ipb.pt

The table below illustrates the expected 2D-NMR correlations for the parent compound, this compound, which are foundational for elucidating more complex derivatives.

Proton (¹H) Expected COSY Correlations (with other ¹H) Expected HSQC Correlation (with ¹³C) Expected HMBC Correlations (with ¹³C)
H1 (Methine)H2, H6C1C2, C3, C5, C6, Carbonyl
H2 (Methylene)H1, H2'C2C1, C3, C6
H3 (Olefinic)H2C3C1, C2, C4, C5, Nitrile
H5 (Methylene)H6, H5'C5C3, C4, C6, Nitrile
H6 (Methylene)H1, H5C6C1, C2, C4, C5
Methyl ProtonsNoneMethyl CarbonCarbonyl

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and its derivatives with extremely high precision. pnnl.gov Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. springernature.com

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, involve the isolation of a specific parent ion, its fragmentation through techniques like collision-induced dissociation (CID), and the analysis of the resulting fragment ions. springernature.com This fragmentation pattern provides a "fingerprint" of the molecule, offering definitive proof of its structure by revealing how the molecule breaks apart at its weakest bonds. This data is crucial for distinguishing between isomers that have the same elemental formula but different connectivity.

The table below details the theoretical HRMS data for this compound.

Analysis Type Data
Molecular Formula C₉H₁₁NO₂
Monoisotopic Mass 165.07898 Da
[M+H]⁺ Ion 166.08626 Da
[M+Na]⁺ Ion 188.06820 Da
Plausible Fragment Ion (Formula) C₈H₈NO⁺ (Loss of OCH₃)
Plausible Fragment Ion (Formula) C₈H₁₁O₂⁺ (Loss of CN)

When reactions involving this compound produce chiral derivatives, determining the absolute configuration (the specific 3D arrangement of atoms) is essential. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose, especially for molecules in solution. mdpi.comresearchgate.net

These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. ru.nl The modern approach involves comparing the experimental ECD or VCD spectrum with spectra predicted by quantum chemical calculations, often using density functional theory (DFT), for a known enantiomer. americanlaboratory.commdpi.com A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer, for example, allows for the confident assignment of the (R)-configuration to the sample. americanlaboratory.com VCD is particularly advantageous due to its high sensitivity to the specific conformational arrangement of atoms. ru.nl

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. mdpi.com This technique determines the precise three-dimensional positions of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. mdpi.com

The resulting crystal structure provides absolute proof of molecular connectivity, bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, it reveals the conformation of the molecule (e.g., the specific twist or chair form of the cyclohexene ring) and how multiple molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding. mdpi.com This level of detail is considered the "gold standard" for structure proof in chemical research. researchgate.net

In situ Characterization Techniques for Reaction Monitoring and Intermediate Detection

Understanding the mechanism of a chemical reaction requires identifying the transient species and intermediates that are formed and consumed as reactants are converted into products. In situ characterization techniques monitor the reaction as it happens, providing real-time data without the need to isolate unstable compounds. nih.gov

Techniques such as pressurized sample infusion-mass spectrometry (PSI-MS) and specialized NMR spectroscopy can be used to directly observe the reaction mixture. uvic.ca By tracking the appearance and disappearance of signals corresponding to starting materials, intermediates, and products over time, a detailed kinetic and mechanistic profile of the reaction can be constructed. nih.govuvic.ca This approach is invaluable for optimizing reaction conditions and understanding the pathways that lead to the formation of derivatives from this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are fundamental for both assessing the purity of synthesized compounds and for monitoring the progress of a reaction. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the components of a mixture.

In the context of research involving this compound, HPLC is particularly useful. By taking small aliquots from a reaction mixture over time and analyzing them by HPLC, researchers can quantify the consumption of reactants and the formation of the product. This allows for the determination of reaction completion and yield. Following a reaction, chromatography is used to purify the desired product and assess its purity, ensuring that it is free from starting materials, reagents, and byproducts.

Methyl 4 Cyanocyclohex 3 Ene 1 Carboxylate As a Strategic Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The inherent stereochemistry and functionality of methyl 4-cyanocyclohex-3-ene-1-carboxylate make it an attractive starting material for the total synthesis of natural products. The cyclohexene (B86901) core can be strategically modified through various chemical transformations to construct the complex ring systems often found in alkaloids, terpenoids, and other classes of bioactive natural products. While specific, direct total syntheses of natural products commencing from this exact molecule are not extensively documented in readily available literature, its structural motifs are present in numerous synthetic intermediates. For instance, the synthesis of various iboga alkaloids, a class of psychoactive compounds, often involves intermediates with a functionalized cyclohexene ring that could potentially be derived from precursors like this compound. nih.govnih.govamazonaws.comresearchgate.netorganicchemistrydata.org The development of synthetic routes towards complex natural products frequently relies on the creative application of such versatile building blocks.

Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

One of the most significant applications of a close analog, ethyl 4-cyanocyclohex-3-ene-1-carboxylate, is as a key intermediate in the industrial synthesis of Tranexamic acid. Tranexamic acid is an important antifibrinolytic agent used to treat or prevent excessive blood loss. The synthetic process typically involves the conversion of the cyano and ester functionalities of the cyclohexene ring to the final aminomethyl and carboxylic acid groups of Tranexamic acid. This transformation highlights the utility of the starting material's bifunctionality, allowing for a streamlined and efficient synthesis of this valuable pharmaceutical.

While the direct application of this compound in the synthesis of agrochemicals is not prominently reported, its structural features suggest potential utility. The cyano group is a common feature in many pesticides, and the cyclohexene ring can serve as a scaffold for the introduction of other pharmacophores relevant to herbicidal or fungicidal activity. For example, the core structure could be elaborated to create compounds with functionalities similar to those found in some pyrethroid insecticides, which are known for their effectiveness and relatively low mammalian toxicity. google.comgoogle.comnih.govflvc.org

Applications in Materials Chemistry (e.g., as a monomer for specialized polymers)

The bifunctional nature of this compound presents opportunities for its use in materials chemistry, particularly as a monomer for the synthesis of specialized polymers. The methyl ester and cyano groups can both participate in polymerization reactions. For instance, the ester functionality can be utilized in the formation of polyesters through polycondensation reactions with diols. Similarly, the cyano group can be hydrolyzed to a carboxylic acid, which can then react with diamines to form polyamides. nih.govwikipedia.org The presence of the cyclohexene ring in the polymer backbone would impart specific physical properties, such as rigidity and thermal stability.

Furthermore, the double bond within the cyclohexene ring offers a site for addition polymerization. This could lead to the formation of polymers with unique architectures and functionalities. The specific properties of the resulting polymers would be dependent on the polymerization method and any co-monomers used, opening the door to the creation of materials with tailored characteristics for specific applications.

Role in Heterocyclic Compound Synthesis

The reactive functionalities of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. The cyano group, in particular, is a versatile handle for constructing nitrogen-containing rings. For example, the cyano group and the adjacent carbon-carbon double bond could potentially participate in cyclization reactions to form fused pyridine (B92270) or quinoline (B57606) ring systems, which are common scaffolds in pharmaceuticals and other bioactive molecules.

One notable reaction where this compound could be utilized is the Gewald reaction, which is a multicomponent reaction used to synthesize substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgthieme-connect.dearkat-usa.orgumich.edu This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur. While the direct application of this compound in a Gewald reaction would require modification, its core structure possesses the necessary functionalities that could be adapted for such transformations, leading to the synthesis of novel thiophene (B33073) derivatives.

Development of Novel Synthetic Methodologies Utilizing its Unique Functionalities

The unique combination of functional groups in this compound makes it a valuable tool for the development of new synthetic methodologies. Its dienophilic nature, due to the electron-withdrawing cyano and carboxylate groups, makes it an excellent substrate for Diels-Alder reactions. organic-chemistry.orgchegg.comchegg.comresearchgate.net This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings with high stereocontrol. By reacting this compound with various dienes, chemists can access a wide range of complex polycyclic structures in a single step.

Furthermore, the compound can be employed in aza-Diels-Alder reactions, where it reacts with imines to form nitrogen-containing heterocyclic compounds. organic-chemistry.org This provides an efficient route to piperidine (B6355638) and other related nitrogenous ring systems that are prevalent in many biologically active molecules. The reactivity of this building block in such cycloaddition reactions allows for the exploration of new chemical space and the development of novel strategies for the synthesis of complex molecular targets.

Derivatives and Analogues of Methyl 4 Cyanocyclohex 3 Ene 1 Carboxylate

Synthesis of Novel Structural Analogues with Modified Ring Systems or Side Chains

The inherent reactivity of the cyclohexene (B86901) ring, the cyano group, and the methyl ester functionality in Methyl 4-cyanocyclohex-3-ene-1-carboxylate provides a rich platform for the synthesis of novel structural analogues. Modifications can be systematically introduced to the ring system or the side chains to generate compounds with tailored properties.

Ring System Modifications:

The double bond in the cyclohexene ring is a prime site for various chemical transformations. Epoxidation, followed by ring-opening reactions, can lead to the formation of di-functionalized cyclohexane (B81311) derivatives. For instance, treatment with a peroxy acid would yield an epoxide, which can then be subjected to nucleophilic attack to introduce a variety of substituents.

Diels-Alder reactions represent a powerful tool for constructing bicyclic systems. wikipedia.org While the cyclohexene double bond in this compound is part of the core ring, it can potentially act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of bridged bicyclic structures. The electron-withdrawing nature of the cyano and carboxylate groups can influence the reactivity of the double bond in such transformations. masterorganicchemistry.comorganic-chemistry.org

Side Chain Modifications:

The cyano and methyl ester groups are amenable to a wide range of chemical conversions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings such as tetrazoles. researchgate.net The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including acid chlorides, amides, and other esters. harvard.edu

The synthesis of various functionalized cyclohexene derivatives can be achieved through transformations of these groups. For example, reduction of the cyano group to an aminomethyl group, followed by acylation or alkylation, allows for the introduction of diverse side chains at the 4-position.

Illustrative Synthetic Transformations:

Starting MaterialReagents and ConditionsProductModification Type
This compound1. LiAlH4, THF; 2. H2OMethyl 4-(aminomethyl)cyclohex-3-ene-1-carboxylateSide Chain (Cyano Reduction)
This compound1. NaOH, H2O/MeOH; 2. H3O+4-Cyanocyclohex-3-ene-1-carboxylic acidSide Chain (Ester Hydrolysis)
This compoundm-CPBA, CH2Cl2Methyl 4-cyano-3,4-epoxycyclohexane-1-carboxylateRing System (Epoxidation)
4-Cyanocyclohex-3-ene-1-carboxylic acidSOCl2, then R2NHN,N-Dialkyl-4-cyanocyclohex-3-ene-1-carboxamideSide Chain (Amide Formation)

Structure-Reactivity Relationship Studies of Chemically Modified Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their structural features. The electronic and steric effects of substituents on the cyclohexene ring and the nature of the functional groups at the 1- and 4-positions play a crucial role in determining the molecule's chemical behavior.

The presence of electron-withdrawing groups, such as the cyano and carboxylate groups, deactivates the double bond towards electrophilic attack but can activate it for nucleophilic attack or for participation in Diels-Alder reactions as a dienophile. masterorganicchemistry.comorganic-chemistry.org Modification of these groups can significantly alter this reactivity. For instance, conversion of the cyano group to an electron-donating group would be expected to increase the electron density of the double bond, making it more susceptible to electrophilic addition.

Systematic studies involving the synthesis of a series of analogues with varying substituents and subsequent kinetic analysis of their reactions can provide valuable quantitative data on structure-reactivity relationships. This information is crucial for the rational design of molecules with specific chemical properties.

Stereoisomeric Variants and Their Distinct Chemical Behavior

This compound can exist as cis and trans stereoisomers, depending on the relative orientation of the cyano and methyl carboxylate groups with respect to the cyclohexene ring. These stereoisomers can exhibit distinct chemical and physical properties.

The spatial arrangement of the functional groups can influence their reactivity due to steric hindrance and through-space electronic interactions. For example, the rate of intramolecular reactions, where both the cyano and ester groups are involved, may differ significantly between the cis and trans isomers.

The separation of these stereoisomers can be achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), often employing chiral stationary phases for enantiomeric resolution if a chiral center is introduced. nih.gov Fractional crystallization can also be an effective method for separating diastereomers. google.comgoogle.com

Once separated, the distinct chemical behavior of each isomer can be investigated. This includes comparing their reaction rates in various transformations and analyzing the stereochemistry of the resulting products. Such studies are fundamental to understanding the three-dimensional aspects of chemical reactivity.

Polymer-Supported or Immobilized Forms for Heterogeneous Catalysis

The immobilization of this compound and its derivatives onto polymer supports offers a promising avenue for their application in heterogeneous catalysis. nih.govchemrxiv.orgmdpi.com Polymer-supported reagents and catalysts provide several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for use in continuous flow systems. bmbreports.org

The cyclohexene scaffold can be functionalized with a linker that allows for its covalent attachment to a polymer backbone, such as polystyrene or silica (B1680970) gel. The functional groups of the immobilized molecule can then be utilized as catalytic sites or as reactive centers for further synthetic transformations.

For instance, a polymer-supported version of a derivative of this compound could be designed to act as a chiral ligand in asymmetric catalysis. The solid-phase nature of the catalyst would simplify the purification of the desired enantiomerically enriched product.

Furthermore, the polymer matrix can influence the local reaction environment, potentially leading to enhanced reactivity or selectivity compared to the corresponding solution-phase reaction. The development of such polymer-supported systems is an active area of research with significant potential for applications in green and sustainable chemistry. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives in Functionalized Cyclohexene Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of substituted cyclohexenes, often achieved through Diels-Alder reactions, is well-suited for adaptation to continuous flow chemistry. researchgate.netrsc.orgbeilstein-journals.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and increased safety, particularly for highly exothermic or rapid reactions. researchgate.netnih.gov For the synthesis of compounds like Methyl 4-cyanocyclohex-3-ene-1-carboxylate, a flow setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. rsc.orgresearchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry or parallel batch reactors, represent the next frontier. nih.govcognit.casynplechem.com These platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new functionalized cyclohexenes. nih.govyoutube.com For instance, an automated platform could be programmed to synthesize a library of this compound analogs by varying the diene and dienophile starting materials, and then screen them for desired properties. This high-throughput approach is invaluable for drug discovery and materials science. cognit.ca The integration of in-line purification and analysis techniques within these automated systems further streamlines the workflow, providing real-time data for process optimization. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Cyclohexene (B86901) Synthesis

FeatureBatch ChemistryFlow Chemistry
Reaction Control Limited, potential for hotspots and temperature gradients.Precise control over temperature, pressure, and residence time.
Safety Higher risk with exothermic reactions and hazardous reagents.Enhanced safety due to small reaction volumes and better heat dissipation. nih.gov
Scalability Often challenging, requiring significant process redevelopment.More straightforward scalability by running the system for longer durations. rsc.org
Efficiency Can be lower due to mass transfer limitations and side reactions.Often higher yields and selectivities due to improved mixing and control. researchgate.net
Reproducibility Can vary between batches.High reproducibility due to consistent reaction conditions.

Machine Learning and Artificial Intelligence Applications in Reaction Prediction and Synthesis Planning

Table 2: Applications of AI/ML in Cyclohexene Chemistry

Application AreaSpecific TaskPotential Impact
Retrosynthesis Proposing synthetic routes to novel cyclohexene derivatives. nih.govAccelerates the design of efficient and cost-effective syntheses.
Reaction Prediction Predicting the major regio- and stereoisomers of Diels-Alder reactions. chemrxiv.orgnih.govReduces the need for extensive experimental screening and optimization.
Condition Optimization Identifying the optimal catalyst, solvent, and temperature for a given reaction. technologynetworks.comMaximizes reaction yields and minimizes byproducts.
Autonomous Discovery Integrating with robotic platforms for closed-loop synthesis and testing. youtube.comEnables high-throughput discovery of new functional molecules.

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

The development of novel catalysts is crucial for improving the efficiency and selectivity of reactions used to synthesize functionalized cyclohexenes. For the Diels-Alder reaction, research is ongoing to discover new Lewis acid and organocatalysts that can operate under milder conditions and provide higher levels of control over stereochemistry. mdpi.comchemistryworld.com For instance, chiral catalysts are being developed to enable the enantioselective synthesis of specific cyclohexene isomers, which is of paramount importance in the pharmaceutical industry. mdpi.com

Advanced Biocatalytic Approaches and Enzyme Engineering for Chiral Control

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral molecules. nih.govnih.gov Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite enantio- and regioselectivity. nih.gov While naturally occurring enzymes that catalyze Diels-Alder reactions (Diels-Alderases) have been discovered, their substrate scope is often limited. nih.govnih.gov

This is where enzyme engineering comes into play. Through techniques like directed evolution and rational design, scientists can modify the active site of an enzyme to accept new substrates and catalyze new reactions with high efficiency and selectivity. iiserpune.ac.iniiserpune.ac.indovepress.com For the synthesis of chiral cyclohexene derivatives, engineered enzymes could provide access to enantiomerically pure compounds that are difficult to obtain through conventional methods. dovepress.com For example, an engineered Diels-Alderase could potentially be developed to catalyze the formation of a specific enantiomer of this compound. Beyond the Diels-Alder reaction itself, other enzymes could be engineered to perform stereoselective transformations on the cyclohexene scaffold, further expanding the diversity of accessible chiral molecules. nih.gov

Interface with Supramolecular Chemistry and Nanotechnology (as a building block in complex architectures)

Functionalized cyclohexenes like this compound can serve as versatile building blocks for the construction of more complex molecular architectures in the realms of supramolecular chemistry and nanotechnology. The presence of multiple functional groups (ester, nitrile, alkene) on the cyclohexene ring allows for a variety of chemical modifications and non-covalent interactions.

In supramolecular chemistry, these molecules could be incorporated into larger assemblies such as macrocycles, cages, and polymers through covalent synthesis. These supramolecular structures can exhibit unique host-guest properties, finding applications in sensing, catalysis, and drug delivery. The rigid cyclohexene scaffold can provide a well-defined structural element within these larger architectures.

In the field of nanotechnology, cyclohexene derivatives can be used to modify the surface of nanomaterials such as graphene or carbon nanotubes, imparting new properties and functionalities. nih.govoiccpress.com For example, polymers derived from functionalized cyclohexenes could be used to create new materials with tailored optical, electronic, or mechanical properties. The ability to precisely control the structure and functionality of these building blocks is essential for the bottom-up fabrication of novel nanomaterials and devices. researchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 4-cyanocyclohex-3-ene-1-carboxylate?

Answer: Synthesis typically involves cyclization of keto-enol precursors using Lewis acid catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) under anhydrous conditions . Esterification with methylating agents (e.g., methyl iodide or dimethyl sulfate) follows, with purification via silica gel column chromatography and gradient elution (e.g., hexane/ethyl acetate). Reaction yields depend on steric and electronic effects of substituents, requiring optimization of temperature (often 0–60°C) and catalyst loading (5–20 mol%).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR : Assigns substituent positions (e.g., cyano and ester groups) via coupling constants and chemical shifts.
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functionalities.
  • X-ray Crystallography : Resolves stereochemistry and ring conformation. Refinement using SHELXL (via least-squares methods) accounts for thermal motion and disorder . Example crystal data for analogous compounds:
ParameterValue (Example from Ethyl Derivative)
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)11.9729, 8.1713, 39.2033
Z4
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS or HRMS).

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters analyze the cyclohexene ring conformation?

Answer: The Cremer-Pople method defines ring puckering via amplitude (qq) and phase angles (θ\theta, ϕ\phi), derived from atomic displacements relative to a mean plane . For example, X-ray data refinement (using SHELXL) calculates these parameters to distinguish between chair, boat, or twist conformations. Deviations from planarity (e.g., q>0.5q > 0.5 Å) indicate significant puckering, influencing steric strain and reactivity. This analysis is critical for structure-activity relationships in catalysis or drug design .

Q. What strategies address contradictions in reported bond angles or torsion values for cyclohexene derivatives?

Answer: Discrepancies arise from experimental (e.g., data resolution) or refinement (e.g., disorder modeling) factors. Strategies include:

  • Re-refinement : Adjusting SHELXL parameters (e.g., H-atom placement, displacement models) .
  • Computational Validation : Comparing experimental geometries with DFT-optimized structures (e.g., Gaussian or ORCA software).
  • Hirshfeld Surface Analysis : Maps intermolecular interactions to validate packing effects .

Q. How does stereoelectronic effects influence the reactivity of the cyano and ester groups in this compound?

Answer: The electron-withdrawing cyano group increases the electrophilicity of the α-carbon, facilitating nucleophilic additions (e.g., Grignard reactions). The ester carbonyl’s reactivity is modulated by conjugation with the cyclohexene ring, affecting hydrolysis rates. Steric hindrance from substituents (e.g., 4-cyano vs. 4-methyl) can be quantified via Tolman cone angles or DFT-calculated steric maps .

Methodological Considerations

Q. What experimental precautions are necessary for handling moisture-sensitive reactions involving this compound?

Answer:

  • Use anhydrous solvents (e.g., THF, CH₂Cl₂) dried over molecular sieves.
  • Conduct reactions under inert gas (N₂/Ar) with Schlenk-line techniques.
  • Quench Lewis acids (e.g., BF₃) with cold methanol to avoid exothermic side reactions .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

  • DFT Calculations (e.g., B3LYP/6-31G*): Compute Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate transition states for competing pathways (e.g., cyano vs. ester group reactivity).
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or DFT-NMR validate proposed intermediates .

Data Contradiction Case Study

Issue : Conflicting reports on the dihedral angle between the cyano group and cyclohexene ring.
Resolution :

  • Re-examine X-ray data for thermal motion artifacts using SHELXL’s RIGU and DELU restraints .
  • Compare with neutron diffraction data (if available) to resolve H-atom positioning ambiguities.
  • Validate via in silico conformational sampling (Monte Carlo methods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.